4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 6th position, and a hydroxyl group at the 5th position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Alkylation: The propyl group can be introduced at the 6th position through an alkylation reaction using propyl halides in the presence of a base.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-one.
Reduction: Formation of 6-propyl-2,3-dihydro-1-benzofuran-5-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1-benzofuran-5-ol: Lacks the propyl group at the 6th position.
6-Propyl-2,3-dihydro-1-benzofuran-5-ol: Lacks the bromine atom at the 4th position.
4-Bromo-6-methyl-2,3-dihydro-1-benzofuran-5-ol: Contains a methyl group instead of a propyl group at the 6th position.
Uniqueness
4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol is unique due to the specific combination of substituents on the benzofuran ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-7-6-9-8(4-5-14-9)10(12)11(7)13/h6,13H,2-5H2,1H3 |
InChI Key |
MJUWLUKLDBOLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CCO2)C(=C1O)Br |
Origin of Product |
United States |
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